molecular formula C18H19Br2N3O2 B3962667 1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

Cat. No.: B3962667
M. Wt: 469.2 g/mol
InChI Key: HJTCVLQJDDJZAH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2.BrH/c19-14-6-3-5-13(11-14)17(24)12-22-16-8-2-1-7-15(16)21-18(22)20-9-4-10-23;/h1-3,5-8,11,23H,4,9-10,12H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTCVLQJDDJZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=CC=C3)Br)NCCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Attachment of the hydroxypropylamino group: This can be done through nucleophilic substitution reactions where the hydroxypropylamine is introduced to the benzimidazole core.

    Formation of the ethanone linkage:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxides (RO-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group might yield corresponding ketones, while substitution of the bromine atom could result in various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone
  • 1-(3-Fluorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone
  • 1-(3-Methylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone

Uniqueness

1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

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